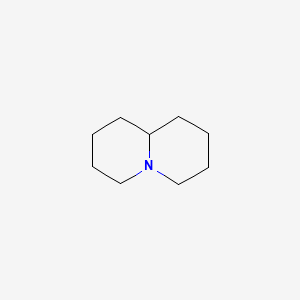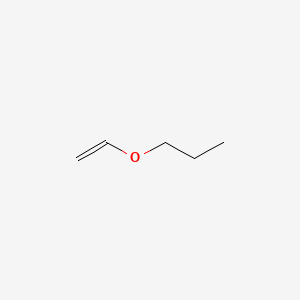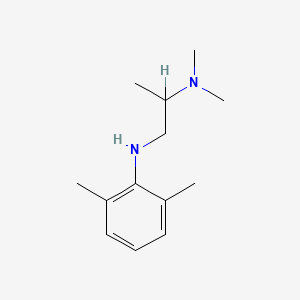
1-(2,6-Diméthylphénylamino)-2-diméthylaminopropane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the mechanisms of antiarrhythmic agents.
Biology: It is used to investigate the effects of local anesthetics on cellular processes.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Tocainide , is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle, and its modulation can have significant effects on cellular excitability .
Mode of Action
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
Biochemical Pathways
The compound’s interaction with sodium channels leads to dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . This modulation of ion conductance can affect various biochemical pathways, particularly those involved in the generation and propagation of electrical signals in the heart and nervous system .
Pharmacokinetics
Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food
Result of Action
The molecular and cellular effects of Tocainide’s action primarily involve the reduction of cellular excitability. By decreasing sodium and potassium conductance, the compound reduces the ability of cells to generate and propagate action potentials . This can lead to a decrease in abnormal electrical activity in the heart, helping to control arrhythmias .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Tocainide.
Analyse Biochimique
Biochemical Properties
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alpha- and beta-adrenoceptors, influencing their activity . These interactions are crucial as they can modulate enzyme activity, protein function, and overall biochemical pathways.
Cellular Effects
The effects of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of adrenergic receptors, leading to changes in cellular responses . This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby influencing their activity . Additionally, it can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. These molecular interactions are critical for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish due to degradation . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including disruptions in cardiovascular function and other physiological processes . Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety. Understanding these pathways is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
La synthèse du GYKI-23107 implique plusieurs étapes, notamment la réaction de la 2,6-diméthylphénylamine avec le 2-diméthylaminopropane. Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et l'optimisation des conditions pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
GYKI-23107 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des agents antiarythmiques.
Biologie : Il est utilisé pour étudier les effets des anesthésiques locaux sur les processus cellulaires.
Industrie : Il peut être utilisé dans le développement de nouveaux produits pharmaceutiques et d'autres produits chimiques.
Mécanisme d'action
GYKI-23107 exerce ses effets en bloquant les canaux sodiques du cœur, ce qui contribue à stabiliser la membrane cardiaque et à prévenir l'activité électrique anormale. Cette action réduit le risque d'arythmies et d'autres problèmes cardiaques . Les cibles moléculaires comprennent les canaux sodiques et d'autres canaux ioniques impliqués dans la fonction cardiaque .
Comparaison Avec Des Composés Similaires
GYKI-23107 est unique dans sa combinaison de propriétés antiarythmiques et anesthésiques locales. Les composés similaires comprennent :
Lidocaïne : Un autre agent antiarythmique doté d'une activité anesthésique locale.
Mexilétine : Un composé similaire utilisé pour traiter les arythmies ventriculaires.
GYKI-52466 : Un composé apparenté qui agit comme un inhibiteur non compétitif des canaux ioniques.
GYKI-23107 se démarque par sa structure moléculaire spécifique et la combinaison unique de ses effets pharmacologiques .
Propriétés
IUPAC Name |
1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5/h6-8,12,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPJNFHCWHPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003926 | |
| Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83843-49-6 | |
| Record name | Gyki 23107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083843496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


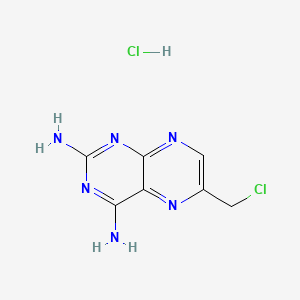
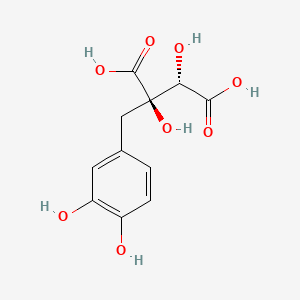
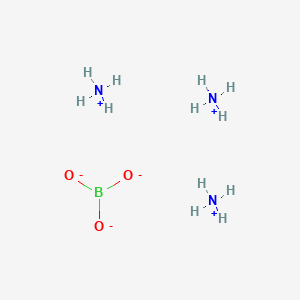
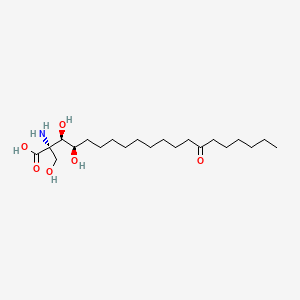

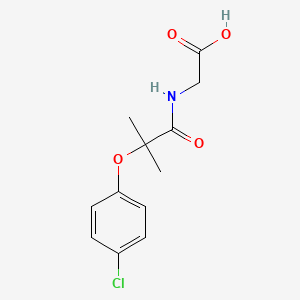
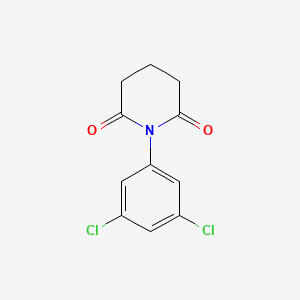
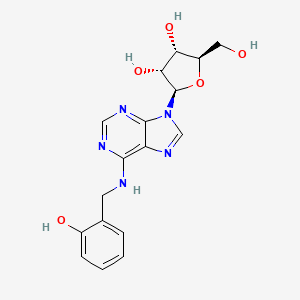
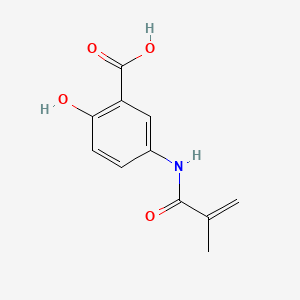

![(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1214087.png)

